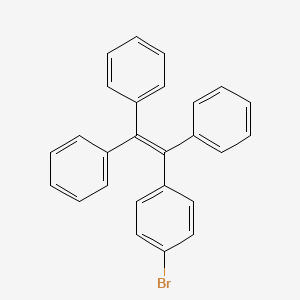

1-(4-Bromophenyl)-1,2,2-triphenylethylene

描述

1-(4-Bromophenyl)-1,2,2-triphenylethylene (CAS: 34699-28-0) is a tetrasubstituted ethylene derivative featuring a bromine atom at the para position of one phenyl ring. Its molecular formula is C₂₆H₁₉Br, with a molecular weight of 411.33 g/mol and a melting point of 148–161°C . Synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination), it serves as a key intermediate in materials science, particularly in the development of aggregation-induced emission (AIE) materials . The bromine substituent enhances its utility in further functionalization, enabling applications in fluorescent sensors, supramolecular assemblies, and organic electronics .

属性

IUPAC Name |

1-bromo-4-(1,2,2-triphenylethenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19Br/c27-24-18-16-23(17-19-24)26(22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJLJYSALGARCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647788 | |

| Record name | 1,1',1''-[2-(4-Bromophenyl)ethene-1,1,2-triyl]tribenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34699-28-0 | |

| Record name | 1,1',1''-[2-(4-Bromophenyl)ethene-1,1,2-triyl]tribenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Method A: Reaction with n-Butyllithium

This method involves the use of n-butyllithium to generate a reactive diphenylmethyllithium intermediate.

Reagents :

- Diphenylmethane

- 4-Bromobenzophenone

- n-Butyllithium

- Tetrahydrofuran (THF)

-

- Dissolve diphenylmethane in THF under an inert atmosphere.

- Cool the solution to -78 °C and add n-butyllithium slowly.

- Stir for approximately 20 minutes until the solution turns yellow-orange.

- Add a solution of 4-bromobenzophenone in THF dropwise.

- Allow the mixture to warm to room temperature and stir for an additional 12 hours.

- Quench the reaction with saturated ammonium chloride solution.

- Extract the product using dichloromethane and dry over anhydrous sodium sulfate.

Yield : Approximately 62% after purification via column chromatography.

Method B: Direct Synthesis from Diphenylmethane

This alternative method simplifies the process by directly using diphenylmethane and bromobenzophenone without isolating intermediates.

Reagents :

- Diphenylmethane

- Bromobenzophenone

- Tetrahydrofuran (THF)

-

- Mix diphenylmethane with THF and cool to low temperatures (0 °C).

- Slowly add n-butyllithium while stirring.

- After formation of the intermediate, allow it to react at room temperature for several hours.

Yield : Reported yields vary; one source indicates yields up to approximately 89% after subsequent purification steps.

Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield |

|---|---|---|---|

| Method A | Diphenylmethane, n-Butyllithium, THF | -78 °C for initial reaction; room temperature for completion | ~62% |

| Method B | Diphenylmethane, Bromobenzophenone, THF | Low temperature initiation; room temperature completion | ~89% |

The choice of reaction conditions significantly influences both yield and purity of the final product:

Temperature Control : Maintaining low temperatures during initial reactions minimizes side reactions such as halogen-metal exchange.

Inert Atmosphere : Performing reactions under nitrogen or argon prevents unwanted oxidation or moisture interference.

Quenching Agents : Using ammonium chloride effectively neutralizes reactive intermediates and facilitates product extraction.

The synthesized compound can be characterized using various analytical techniques:

Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure through chemical shifts.

Mass Spectrometry : Confirms molecular weight and structural integrity.

Melting Point Analysis : Establishes purity based on expected melting point ranges.

化学反应分析

Types of Reactions: 1-(4-Bromophenyl)-1,2,2-triphenylethylene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with different functional groups.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF) are employed.

Major Products Formed:

Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

Oxidation Reactions: Oxidized products such as ketones or carboxylic acids.

Reduction Reactions: Reduced products such as alcohols or alkanes.

科学研究应用

1-(4-Bromophenyl)-1,2,2-triphenylethylene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials with specific properties.

Medicine: Research has explored its use in developing new therapeutic agents with anticancer and antimicrobial properties.

Industry: It is utilized in the production of advanced materials with unique optical and electronic properties.

作用机制

The mechanism of action of 1-(4-Bromophenyl)-1,2,2-triphenylethylene involves its interaction with molecular targets and pathways within biological systems. As a photosensitizer, it generates reactive oxygen species (ROS) upon light irradiation, leading to the ablation of cancer cells

相似化合物的比较

Comparison with Similar Compounds

The compound belongs to the tetraarylethylene family, which includes structurally analogous derivatives with varying substituents. Below is a comparative analysis of its properties against related compounds:

Table 1: Structural and Physical Properties

Key Differences

Electronic Effects :

- The bromine atom in this compound is electron-withdrawing, reducing electron density on the ethylene core compared to electron-donating groups (e.g., methoxy or methyl). This alters photophysical properties, such as fluorescence quantum yield and emission wavelength .

- TPE-OH (hydroxyphenyl derivative) exhibits hydrogen-bonding capability, enabling supramolecular interactions absent in the brominated analog .

Solubility and Processing :

- Bulky bromine reduces solubility in polar solvents compared to methoxy or methyl derivatives, impacting solution-based processing for thin-film applications .

Para-substituted alkoxy groups in other derivatives (e.g., ethoxy) enhance estrogenic potency, whereas bromine likely diminishes such activity .

Photophysical Properties

Studies using Gaussian 16 W calculations () reveal that substituents significantly modulate the HOMO-LUMO gap and intramolecular charge transfer (ICT) efficiency. For example:

- TPE-2 (brominated derivative) shows redshifted emission compared to TPE-1 (methoxy-substituted) due to bromine’s electron-withdrawing effect.

- TPE-3 (benzoic acid derivative) exhibits pH-dependent AIE behavior, unlike the brominated analog .

生物活性

1-(4-Bromophenyl)-1,2,2-triphenylethylene (CAS No. 34699-28-0) is an organic compound characterized by its triphenylethylene backbone with a bromophenyl substituent. This compound has garnered attention in pharmacology and organic chemistry due to its notable biological activities and potential therapeutic applications. The presence of the bromine atom enhances its reactivity, influencing its interactions with biological systems.

- Molecular Formula : C26H19Br

- Molecular Weight : 439.33 g/mol

- Appearance : White to light yellow powder or crystal

- Melting Point : Approximately 159 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. Studies suggest that the compound may influence the activity of specific proteins involved in cellular signaling pathways.

Interaction Studies

Research indicates that this compound can bind to estrogen receptors, which may lead to estrogenic or anti-estrogenic effects depending on the context of its application. The binding affinity and selectivity for these receptors are crucial for understanding its therapeutic potential in treating hormone-related conditions such as breast cancer.

Anticancer Activity

This compound has been studied for its anticancer properties. A comparative analysis with structurally similar compounds revealed that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 5.6 | Induction of apoptosis |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | HeLa (Cervical Cancer) | 3.8 | Cell cycle arrest |

| Triphenylethylene | A549 (Lung Cancer) | 10.2 | Estrogen receptor modulation |

The compound's mechanism involves the induction of apoptosis in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have synthesized various derivatives that demonstrated effective inhibition against bacterial strains.

| Derivative Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| d1 | Staphylococcus aureus | 12 µg/mL |

| d2 | Escherichia coli | 15 µg/mL |

| d3 | Pseudomonas aeruginosa | 20 µg/mL |

These findings highlight the compound's potential as a lead structure for developing new antimicrobial agents.

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of this compound and its analogs. A quantitative structure-activity relationship (QSAR) analysis was performed to predict the biological activity based on molecular descriptors.

QSAR Analysis

A study employing QSAR models indicated that certain electronic and steric properties significantly correlate with the biological activity of these compounds:

- Descriptors Used : LogP (partition coefficient), molecular weight, and polar surface area.

- Correlation Coefficient : r² = 0.85 indicating a strong predictive capability.

This analysis aids in understanding how modifications to the chemical structure can enhance or diminish biological activity.

常见问题

Basic: What are the recommended solvents and storage conditions for 1-(4-Bromophenyl)-1,2,2-triphenylethylene in experimental workflows?

Answer:

The compound exhibits optimal solubility in polar aprotic solvents such as DMF, DMSO, THF, and dichloromethane, as demonstrated in photophysical and aggregation-induced emission (AIE) studies . Storage at 2–8°C in powder or crystalline form is advised to prevent degradation. Solvent selection should align with experimental goals: THF is suitable for kinetic studies due to its low boiling point, while DMSO is preferred for biological assays requiring high solubility .

Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structural integrity?

Answer:

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structure. For purity assessment, reverse-phase HPLC with UV-Vis detection (λ = 254–365 nm) is recommended, leveraging the compound’s aromatic π-system for sensitive detection . Differential scanning calorimetry (DSC) can further validate crystallinity, which is essential for AIE applications .

Advanced: How does the 4-bromophenyl substituent modulate aggregation-induced emission (AIE) behavior compared to unsubstituted tetraphenylethylene (TPE) derivatives?

Answer:

The bromine atom introduces steric hindrance and electronic effects, restricting intramolecular rotation (RIR) and enhancing solid-state fluorescence quantum yield. Comparative studies show a redshift in emission maxima (~20 nm) relative to non-halogenated TPEs due to increased conjugation and heavy-atom effects . Time-resolved fluorescence spectroscopy can quantify these changes, with lifetime decay analysis distinguishing between monomeric and aggregated states .

Advanced: How should researchers resolve contradictions in reported photophysical data (e.g., quantum yield discrepancies) across studies?

Answer:

Discrepancies often arise from variations in aggregation state, solvent purity, or excitation wavelengths. Methodological steps include:

- Standardizing solvent grade (HPLC-grade) and degassing protocols to minimize oxygen quenching.

- Using integrating sphere-equipped fluorimeters for absolute quantum yield measurements.

- Cross-validating with X-ray crystallography (e.g., triclinic crystal system data, α = 98.14°, β = 92.74° ) to correlate packing modes with emission properties.

Replicating conditions from conflicting studies under controlled environments is critical .

Experimental Design: What factorial design approaches optimize the synthesis of this compound?

Answer:

A Taguchi L9 orthogonal array can minimize experimental runs while evaluating factors like reaction temperature (80–120°C), catalyst loading (5–15 mol%), and solvent polarity. Response surface methodology (RSM) is effective for maximizing yield and minimizing byproducts (e.g., di-brominated derivatives). Central composite design (CCD) is preferred for non-linear optimization of Suzuki-Miyaura coupling steps .

Advanced: Which computational methods (DFT, MD) predict the compound’s AIE mechanism and supramolecular interactions?

Answer:

Density functional theory (DFT) at the B3LYP/6-31G(d) level models electronic transitions and confirms RIR-driven AIE. Molecular dynamics (MD) simulations in explicit solvents (e.g., water/THF mixtures) reveal aggregation kinetics and critical aggregation concentrations (CAC). COMSOL Multiphysics integration enables multi-scale modeling of photophysical behavior in complex matrices (e.g., polymer blends) .

Safety and Handling: What protocols mitigate risks associated with this compound’s WGK 3 classification?

Answer:

The WGK 3 designation indicates high water hazard potential. Key precautions include:

- Conducting reactions in fume hoods with HEPA filters to avoid inhalation of crystalline dust.

- Using closed-loop systems for solvent recovery (e.g., DCM distillation).

- Quenching brominated byproducts with sodium thiosulfate before disposal.

Contaminated glassware requires immersion in 10% NaOH/ethanol solution for deactivation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。